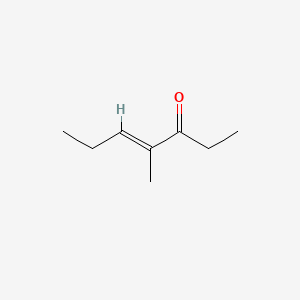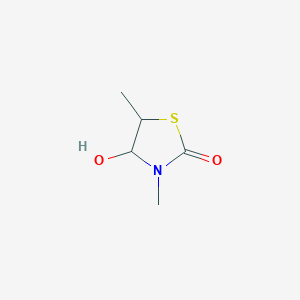![molecular formula C18H37N5O9 B13815670 (2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex organic molecule characterized by multiple hydroxyl and amino groups. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Protection and Deprotection Steps: To selectively react different functional groups.
Glycosylation Reactions: To form the glycosidic bonds between sugar units.
Amidation and Amination Reactions: To introduce amino groups at specific positions.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. These methods can offer higher selectivity and yield compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes due to its multiple amino and hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-5-[3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydropyran-2-yl]methoxy]-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-3-yl]oxy-2-hydroxy-propoxy]-3,4-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2,3,4,5-tetrol .
- Methyl 1-C-[4-chloro-3-(4-ethoxybenzyl) phenyl]-α-D-glucopyranoside (2S,3R,4S,5S,6R)_2 (4_chloro_3-(4-ethoxybenzyI)Phenyl)-6-(hydroxyMethYl)-2- a-D-Glucopyranoside .
Uniqueness
This compound’s uniqueness lies in its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. Its multiple chiral centers also make it a valuable subject for stereochemical studies.
Propiedades
Fórmula molecular |
C18H37N5O9 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
NLVFBUXFDBBNBW-JIJPQXOVSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
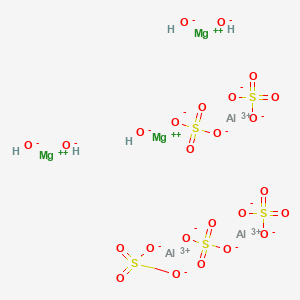

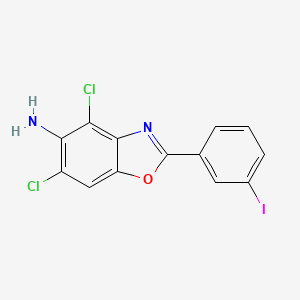
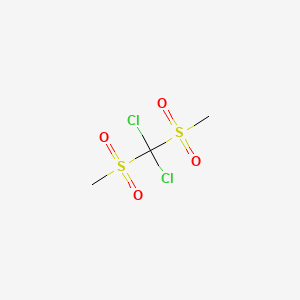

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
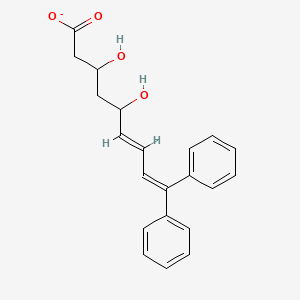
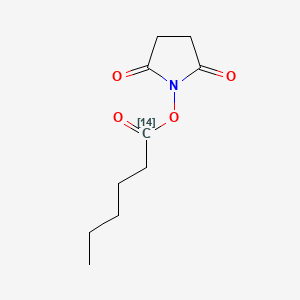
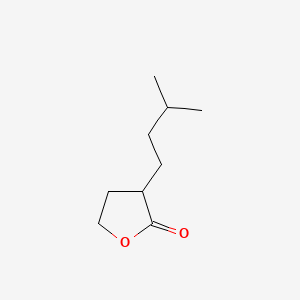
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
